molecular formula C17H15N5OS B15118292 2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole

2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B15118292
M. Wt: 337.4 g/mol
InChI Key: WALLVEUIEIFNKD-UHFFFAOYSA-N
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Description

2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole is a complex heterocyclic compound that combines multiple bioactive moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of thiazole, pyridine, piperazine, and benzoxazole rings creates a unique structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the thiazolo[4,5-c]pyridine scaffold . This intermediate is then reacted with piperazine and benzoxazole derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its multi-ring structure, which allows for diverse interactions with biological targets. This structural complexity provides opportunities for fine-tuning its pharmacological properties and developing new therapeutic agents.

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H15N5OS/c1-2-4-14-12(3-1)19-16(23-14)21-7-9-22(10-8-21)17-20-13-11-18-6-5-15(13)24-17/h1-6,11H,7-10H2

InChI Key

WALLVEUIEIFNKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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